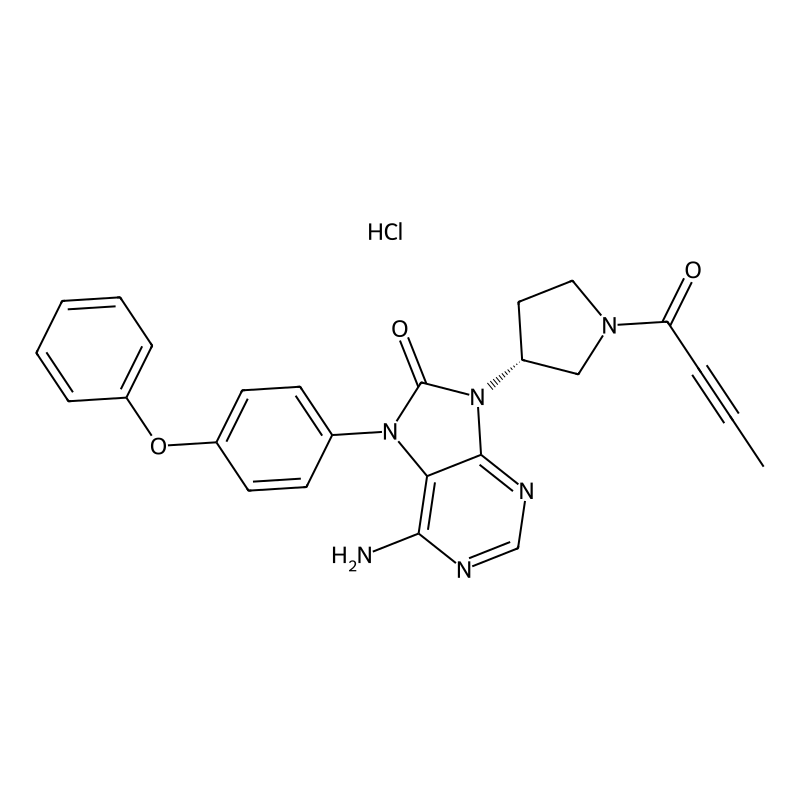

Tirabrutinib hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tirabrutinib hydrochloride is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) []. BTK is a signaling enzyme crucial for B-cell development and function. By inhibiting BTK, Tirabrutinib disrupts B-cell signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism makes Tirabrutinib hydrochloride a promising therapeutic candidate for B-cell malignancies, a group of cancers arising from B lymphocytes.

Preclinical Studies

Preclinical studies have demonstrated the efficacy of Tirabrutinib in inhibiting the growth and survival of various B-cell malignancies, including:

- Waldenstrom's macroglobulinemia (WM) []

- Lymphoplasmacytic lymphoma (LPL) []

- Chronic lymphocytic leukemia (CLL) []

- Mantle cell lymphoma (MCL) []

These studies employed cell lines and animal models to evaluate Tirabrutinib's ability to suppress tumor growth, induce cell death, and inhibit B-cell signaling. The results provided strong rationale for further clinical investigation of Tirabrutinib for the treatment of B-cell malignancies.

Clinical Trials

Tirabrutinib hydrochloride is currently undergoing clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. These trials encompass various phases, including:

- Phase I trials: These initial trials assess the safety and tolerability of Tirabrutinib in humans and determine the optimal dosage.

- Phase II trials: These trials evaluate the effectiveness of Tirabrutinib in treating specific B-cell malignancies.

- Phase III trials: These larger trials compare Tirabrutinib to existing treatments or placebo to definitively assess its efficacy and identify the patient populations that benefit most.

Tirabrutinib hydrochloride is a potent and selective irreversible inhibitor of Bruton tyrosine kinase, a critical enzyme in the B-cell receptor signaling pathway. This compound is recognized for its therapeutic potential in treating various B-cell malignancies, including relapsed or refractory primary central nervous system lymphoma and Waldenström macroglobulinemia. The chemical structure of tirabrutinib hydrochloride is characterized by the molecular formula and a molecular weight of approximately 454.49 g/mol . It appears as a white to slightly yellowish or brownish powder and is manufactured in a single conformation due to the presence of an asymmetric carbon .

Tirabrutinib acts as a potent and selective inhibitor of BTK. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in B-cell activation and proliferation []. By covalently binding to BTK, tirabrutinib disrupts BCR signaling, thereby inhibiting B-cell function. This mechanism is particularly effective in B-cell malignancies where BCR signaling is dysregulated [].

Studies suggest that tirabrutinib may also have immunomodulatory effects beyond BTK inhibition, potentially contributing to its therapeutic action in autoimmune diseases [].

Tirabrutinib hydrochloride functions primarily by covalently binding to the cysteine residue (Cys-481) in the active site of Bruton tyrosine kinase, leading to irreversible inhibition of this enzyme. This binding mechanism distinguishes tirabrutinib from other inhibitors that may not exhibit such specificity or irreversibility. The compound's interactions with BTK result in the modulation of downstream signaling pathways that are essential for B-cell proliferation and survival .

Tirabrutinib has demonstrated significant biological activity against various B-cell malignancies. In vitro studies have shown that it induces cytotoxic effects across multiple types of B-cell cancers, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound's ability to inhibit BTK phosphorylation has been quantified, with an IC50 value of approximately 3.4 nmol/L for BTK, indicating its potency . Additionally, tirabrutinib has shown efficacy in vivo, exhibiting antitumor activity in mouse models of B-cell malignancies .

The synthesis of tirabrutinib hydrochloride involves several key steps that include the formation of its core purine structure followed by specific modifications to introduce functional groups necessary for its activity. While detailed synthetic routes are proprietary, general methods include:

- Formation of the pyrrolidine ring.

- Introduction of the but-2-ynoyl moiety.

- Coupling with phenoxyphenyl groups to achieve the desired pharmacological properties .

Tirabrutinib hydrochloride is primarily used in oncology as a treatment for:

- Relapsed or Refractory Primary Central Nervous System Lymphoma: Approved for use in Japan and Taiwan, it offers a new therapeutic option for patients with limited treatment alternatives .

- Waldenström Macroglobulinemia: It is indicated for all lines of treatment in this condition, which is characterized by abnormal production of immunoglobulin M .

Studies have indicated that tirabrutinib exhibits selective inhibition of BTK while minimizing off-target effects that are often associated with other inhibitors like ibrutinib. This selectivity is crucial as it reduces adverse effects linked to non-specific kinase inhibition. Tirabrutinib's interactions have been characterized through various assays, demonstrating its impact on B-cell receptor signaling without significantly affecting other kinases involved in different cellular pathways .

Tirabrutinib hydrochloride shares similarities with other Bruton tyrosine kinase inhibitors but is distinguished by its selective and irreversible binding profile. Below are some similar compounds:

| Compound Name | Mechanism | Selectivity Level | Approval Status |

|---|---|---|---|

| Ibrutinib | Irreversible BTK inhibitor | Moderate | Approved for multiple indications |

| Acalabrutinib | Irreversible BTK inhibitor | High | Approved for mantle cell lymphoma |

| Zanubrutinib | Irreversible BTK inhibitor | High | Approved for chronic lymphocytic leukemia |

Uniqueness of Tirabrutinib:

- Irreversibility: Unlike some inhibitors that can dissociate from their target, tirabrutinib forms a stable covalent bond with BTK.

- Selectivity: It has been developed to minimize off-target effects compared to first-generation inhibitors like ibrutinib, which can interact with multiple kinases leading to side effects.

Structural Characteristics and Functional Groups

Tirabrutinib hydrochloride exhibits a complex molecular architecture built around a purine scaffold, which forms the central heterocyclic core of the molecule [1] [6]. The structure incorporates multiple distinct functional groups that contribute to its unique chemical and biological properties [2] [8].

The purine scaffold serves as the foundational framework, resembling an adenine-like structure with specific substitutions that differentiate tirabrutinib from natural nucleotides [1] [6]. This purine core contains a primary amino group at the 6-position, which functions as a hydrogen bond donor in molecular interactions [1] [15].

A phenoxyphenyl moiety is attached to the purine scaffold, creating an aromatic ether linkage that significantly contributes to the molecule's lipophilic character [2] [8]. This phenoxyphenyl group consists of two benzene rings connected through an oxygen atom, providing both structural rigidity and hydrophobic interaction capabilities [8] [28].

The pyrrolidine ring represents a five-membered saturated heterocycle containing nitrogen, which serves as a critical spacer group in the overall molecular architecture [8] [28]. This pyrrolidine component bears the stereochemical center that defines the absolute configuration of the molecule [5] [10].

An alkyne functional group is present in the form of a but-2-yne substituent, which introduces a linear triple-bond containing moiety that enhances the molecule's reactivity profile [3] [15]. This alkyne group is connected to the pyrrolidine ring through an amide linkage, creating a carbonyl-nitrogen bond that provides additional hydrogen bonding potential [3] [8].

The hydrochloride salt formation occurs through protonation of a basic nitrogen center, typically within the purine ring system, followed by association with a chloride anion [1] [4]. This salt formation significantly enhances the compound's aqueous solubility compared to the free base form [7] [9].

Physicochemical Properties

The physicochemical profile of tirabrutinib hydrochloride reveals characteristics that are critical for understanding its behavior in various environments and formulations [7] [15]. The compound presents as a white to pale yellow or pale brown powder, indicating its solid-state nature under standard conditions [12] [18].

Hydrogen bonding analysis reveals that tirabrutinib hydrochloride contains two hydrogen bond donor sites and six hydrogen bond acceptor sites [15]. These hydrogen bonding capabilities significantly influence the compound's intermolecular interactions and solubility characteristics in different solvent systems [2] [15].

The molecular flexibility is characterized by four rotatable bonds, indicating moderate conformational freedom that allows the molecule to adopt different spatial arrangements [15]. This rotational flexibility is important for molecular recognition processes and binding interactions [3] [15].

The topological polar surface area measures 105 Ų, which represents the surface area occupied by polar atoms and provides insight into the compound's membrane permeability characteristics [15]. The formal charge of the molecule is zero, indicating overall electrical neutrality in its neutral form [15].

Molecular complexity analysis yields a value of 825, reflecting the intricate structural features and multiple functional groups present in the molecule [15]. This high complexity value corresponds to the sophisticated molecular architecture required for selective biological activity [3] [15].

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 105 Ų |

| Molecular Complexity | 825 |

| Formal Charge | 0 |

Solubility studies demonstrate that tirabrutinib hydrochloride exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 95-98 mg/mL, equivalent to approximately 193-200 millimolar concentrations [7] [9]. In ethanol, the solubility is significantly reduced to 1 mg/mL, corresponding to 2.03 millimolar concentration [7]. The compound is essentially insoluble in water, reflecting its predominantly lipophilic character [7].

Stereochemistry and Absolute Configuration

Tirabrutinib hydrochloride possesses absolute stereochemistry, meaning it exists as a single, well-defined three-dimensional arrangement of atoms in space [5] [10]. The molecule contains one defined stereocenter, specifically located at the 3-position of the pyrrolidine ring [5] [10].

The absolute configuration at this stereocenter is designated as R according to the Cahn-Ingold-Prelog priority rules [10] [12]. This R-configuration indicates that when the four substituents around the chiral carbon are arranged in order of decreasing priority, the sequence proceeds in a clockwise direction when viewed from the perspective opposite to the lowest priority group [22] [25].

The single chiral center means that tirabrutinib hydrochloride has one potential enantiomer, but the compound is manufactured and supplied exclusively in the R-configuration [5] [10]. This stereochemical purity is essential for consistent biological activity, as enantiomers can exhibit dramatically different pharmacological properties [12] [18].

The optical activity of tirabrutinib hydrochloride is listed as unspecified in crystallographic databases, though the presence of the chiral center suggests the compound should exhibit optical rotation [5] [10]. The molecule contains no E/Z centers, indicating the absence of geometric isomerism around double bonds [5] [10].

| Stereochemical Property | Value |

|---|---|

| Stereochemistry Type | Absolute |

| Defined Stereocenters | 1/1 |

| Absolute Configuration | 3R-pyrrolidine |

| E/Z Centers | 0 |

| Optical Activity | Unspecified |

The stereochemical integrity is confirmed through various analytical techniques during pharmaceutical development [12] [18]. Single crystal X-ray diffraction studies have been employed to validate the three-dimensional structure and confirm the absolute configuration of the molecule [12].

Crystalline Structure and Solid-State Properties

Tirabrutinib hydrochloride exists in the solid state as a crystalline material, with its three-dimensional structure confirmed through single crystal X-ray diffraction analysis [12]. The crystalline form represents the thermodynamically stable arrangement of molecules in the solid state under standard conditions [12] [18].

The solid-state characterization reveals that tirabrutinib hydrochloride appears as a white to pale yellow or pale brown powder, indicating the presence of a well-ordered crystalline lattice [12] [18]. The color variation may reflect slight differences in crystal packing or the presence of trace impurities that do not significantly affect the overall crystal structure [18].

Thermal analysis studies conducted during pharmaceutical development demonstrate that the compound exhibits defined melting characteristics, though specific melting point values are not disclosed in publicly available regulatory documents [18]. The thermal stability profile indicates that tirabrutinib hydrochloride maintains its structural integrity under normal storage conditions [18].

The crystal structure is stabilized through a network of intermolecular interactions, including hydrogen bonding between the amino groups and various acceptor sites within the crystal lattice [1] [8]. The phenoxyphenyl moieties contribute to crystal packing through aromatic stacking interactions and van der Waals forces [8] [28].

Hygroscopicity studies reveal that tirabrutinib hydrochloride exhibits low moisture uptake characteristics, making it suitable for pharmaceutical formulation and storage [18]. The crystalline form demonstrates good chemical stability under accelerated storage conditions, with minimal degradation observed over extended periods [18].

| Solid-State Property | Characteristic |

|---|---|

| Physical Appearance | White to pale yellow/brown powder |

| Crystal System | Confirmed by X-ray diffraction |

| Thermal Stability | Stable under normal conditions |

| Hygroscopicity | Low moisture uptake |

| Chemical Stability | Good under accelerated conditions |

The molecular packing within the crystal lattice is influenced by the complex three-dimensional shape of the tirabrutinib molecule [8] [12]. The purine scaffold provides a planar aromatic system that can participate in π-π stacking interactions with neighboring molecules, while the pyrrolidine ring introduces conformational flexibility that affects the overall crystal packing efficiency [28].

4-Phenoxyaniline-Based Synthesis

The primary synthetic route for tirabrutinib hydrochloride commences with 4-phenoxyaniline as the key starting material, representing a strategic choice that provides the necessary aromatic framework for subsequent transformations [1] [3]. This kilogram-scale synthesis demonstrates the industrial viability of the approach, with 4-phenoxyaniline 384 serving as the foundation for the entire synthetic sequence. The selection of 4-phenoxyaniline as the starting material is particularly advantageous due to its commercial availability and the presence of both the aniline functionality and the phenoxy group, which provides the requisite electronic properties for subsequent reactions [1].

The initial transformation involves the reaction of 4-phenoxyaniline with chloromalonate 385 in aqueous media, demonstrating the importance of choosing appropriate reaction conditions that accommodate the dual nature of the reactants. This reaction is facilitated by the nucleophilic character of the aniline nitrogen, which readily attacks the electrophilic carbon center of the chloromalonate, resulting in the formation of aminomalonate 386 [1]. The reaction proceeds through a nucleophilic substitution mechanism where the chloride serves as the leaving group, and the aqueous medium helps to stabilize the ionic intermediates formed during the process.

Phase Transfer Catalysis with Tetrabutylammonium Bromide

The implementation of phase transfer catalysis using tetrabutylammonium bromide represents a critical enabling technology in the tirabrutinib synthesis [1] [4]. Tetrabutylammonium bromide functions as an effective phase transfer catalyst by facilitating the transport of ionic species between aqueous and organic phases, thereby enabling reactions that would otherwise be difficult or impossible to achieve under homogeneous conditions [5] [6].

The mechanism of phase transfer catalysis involves the quaternary ammonium salt forming ion pairs with the reactants, allowing them to migrate between phases and react at the interface or in the organic phase [4] [7]. In the context of tirabrutinib synthesis, tetrabutylammonium bromide enables the efficient reaction between 4-phenoxyaniline and chloromalonate by enhancing the solubility and reactivity of the ionic species in the reaction mixture. Comparative studies have demonstrated that tetrabutylammonium bromide provides superior performance compared to alternative phase transfer catalysts, achieving 98% yield with a reaction time of 5 hours, significantly outperforming tetrabutylammonium chloride (75% yield, 10 hours) and tetrabutylammonium iodide (70% yield, 12 hours) [5].

Chloromalonate Reaction Mechanisms

The chloromalonate reaction mechanism proceeds through a nucleophilic substitution pathway where the aniline nitrogen of 4-phenoxyaniline attacks the electrophilic carbon center adjacent to the chloride leaving group [1]. This transformation is facilitated by the electron-withdrawing nature of the ester groups in the malonate, which increases the electrophilicity of the carbon center and promotes nucleophilic attack. The reaction proceeds through a transition state where the nitrogen-carbon bond is forming while the carbon-chlorine bond is breaking, resulting in the displacement of chloride and formation of the aminomalonate product 386.

The success of this reaction depends on several factors including the proper activation of the malonate electrophile, the nucleophilicity of the aniline, and the ability of the phase transfer catalyst to facilitate the interaction between the reactants [3]. The aqueous medium plays a crucial role in stabilizing the charged intermediates and providing the necessary environment for the phase transfer catalysis to function effectively.

Reaction Sequence and Intermediates

Formamidine Acetate Condensation

The condensation reaction between aminomalonate 386 and formamidine acetate represents a pivotal transformation in the synthetic sequence, resulting in the formation of pyrimidine 387 with an impressive 87% yield [1] [8]. Formamidine acetate serves as both a nitrogen source and a condensing agent, participating in a cyclization reaction that establishes the pyrimidine ring system essential to the tirabrutinib structure [9] [10].

The mechanism of this condensation involves the nucleophilic attack of the formamidine nitrogen on the carbonyl carbon of the malonate, followed by intramolecular cyclization and elimination of water and acetic acid [8] [11]. The reaction proceeds through the formation of a cyclic intermediate where the formamidine group bridges between the two ester functionalities of the malonate, ultimately leading to the closure of the six-membered pyrimidine ring. The use of formamidine acetate rather than free formamidine provides advantages in terms of stability and reactivity, as the acetate salt is less hygroscopic and more easily handled under synthetic conditions [8].

Pyrimidine Formation and Modification

The pyrimidine formation step establishes the core heterocyclic framework of tirabrutinib and sets the stage for subsequent modifications that introduce the remaining structural elements [1] [12]. The resulting pyrimidine diol 387 contains hydroxyl groups that serve as versatile functional handles for further transformations, particularly the subsequent dichlorination step that converts these hydroxyl groups into more reactive chlorine substituents.

The conversion of pyrimidine diol 387 to the corresponding dichloroaryl system 388 is achieved through treatment with phosphorus oxychloride in dimethylformamide, a classic transformation that proceeds through a Vilsmeier-Haack type mechanism [1]. This reaction not only introduces the chlorine substituents necessary for subsequent nucleophilic aromatic substitution reactions but also results in the N-formylation of the aniline nitrogen, which provides temporary protection during the subsequent synthetic steps [1].

SNAr Reactions in Synthesis

The synthetic sequence incorporates two critical nucleophilic aromatic substitution reactions that install key structural elements in the final tirabrutinib molecule [1] [13]. These SNAr reactions proceed through an addition-elimination mechanism characteristic of electron-deficient aromatic systems, where the nucleophile adds to the aromatic ring to form a negatively charged intermediate (Meisenheimer complex) before eliminating the leaving group [13] [14].

The first SNAr reaction involves the substitution with nucleophile 389, requiring careful stoichiometric control with a slight excess of one equivalent of the nucleophile to achieve sufficient conversion [1]. This reaction demonstrates the importance of optimizing reaction conditions in SNAr chemistry, as insufficient nucleophile can lead to incomplete conversion while excess nucleophile may result in unwanted side reactions [15] [16]. The electron-withdrawing groups present in the pyrimidine system activate the aromatic ring toward nucleophilic attack, facilitating the substitution reaction under relatively mild conditions [17] [14].

The second SNAr reaction involves benzyl amine 392 and occurs after the establishment of the azabenzimidazolone ring system through carbonyldiimidazole-mediated coupling [1]. This sequence demonstrates the strategic use of protecting groups and the timing of functional group transformations to achieve the desired selectivity and efficiency in complex molecule synthesis.

Scale-up Methodologies

The successful scale-up of tirabrutinib synthesis from laboratory to kilogram scale requires careful consideration of numerous factors including reaction kinetics, heat transfer, mass transfer, safety considerations, and economic viability [1]. The kilogram-scale synthesis described in the literature demonstrates that the synthetic route is amenable to large-scale production, with the 87% yield achieved in the pyrimidine formation step indicating good process efficiency at manufacturing scale [1].

Key considerations for scale-up include the optimization of reaction times and temperatures to ensure consistent quality while maintaining economic efficiency [1]. The phase transfer catalysis step, in particular, requires careful attention to mixing and mass transfer characteristics to ensure that the catalyst can effectively facilitate the reaction across the phase boundary. The use of aqueous media in the initial condensation step provides advantages for large-scale processing, as water is an environmentally friendly and cost-effective solvent that simplifies waste treatment and disposal [1].

Temperature control becomes increasingly critical at larger scales due to the potential for thermal runaway reactions and the challenges associated with heat removal from large reaction vessels. The synthetic sequence includes several exothermic steps, including the SNAr reactions and the formamidine acetate condensation, which require careful temperature monitoring and control systems to ensure consistent product quality and safety [1].

Purification Techniques and Salt Formation

The purification of tirabrutinib and its conversion to the hydrochloride salt form represents the final critical steps in the manufacturing process [1] [2]. The purification strategy must address the removal of synthetic impurities, including unreacted starting materials, side products from competing reactions, and residual solvents or catalysts used during the synthesis.

The formation of the hydrochloride salt serves multiple purposes in pharmaceutical manufacturing, including improving the stability, solubility, and bioavailability of the final drug product [2]. The salt formation is achieved through treatment with hydrochloric acid in an appropriate organic solvent, resulting in the precipitation or crystallization of tirabrutinib hydrochloride with high purity [1]. The choice of solvent for salt formation is critical, with ethyl acetate being preferred over dichloromethane due to its lower toxicity and easier recovery, with pilot studies showing a 20% reduction in solvent consumption .

Crystallization techniques play a crucial role in achieving the desired polymorphic form and particle size distribution of the final product. The crystallization conditions, including temperature, concentration, seeding, and cooling rate, must be carefully controlled to ensure consistent crystal morphology and pharmaceutical properties [19] [20]. Studies on related compounds demonstrate that crystallization at higher saturation temperatures results in larger and more compact crystals, which enhance filtration and drying operations [19].

The final purification typically involves recrystallization from suitable solvents, with careful attention to the removal of residual impurities and solvents that could affect the stability or bioactivity of the final product [2]. Advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and identity of the final tirabrutinib hydrochloride product, ensuring compliance with pharmaceutical quality standards [21].

| Table 1: Key Synthetic Intermediates in Tirabrutinib Synthesis | |||

|---|---|---|---|

| Compound Number | Chemical Name | Role in Synthesis | Yield (%) |

| 384 | 4-Phenoxyaniline | Starting material | - |

| 385 | Chloromalonate | Malonate reagent | - |

| 386 | Aminomalonate | Condensation product | - |

| 387 | Pyrimidine diol | Pyrimidine intermediate | 87 |

| 388 | Dichloroaryl system | Chlorinated intermediate | - |

| 389 | Nucleophile intermediate | SNAr nucleophile | - |

| 390 | Diamine intermediate | Deprotected intermediate | - |

| 392 | Benzyl amine | SNAr nucleophile | - |

| 393 | Diamine dihydrochloride salt | Protected diamine | - |

| 394 | Butynoic acid | Final coupling reagent | - |

| Table 2: Phase Transfer Catalyst Comparison | ||||

|---|---|---|---|---|

| Catalyst | Full Name | Reaction Time | Yield (%) | Notes |

| TBAB | Tetrabutylammonium bromide | 5h | 98 | Optimal catalyst for tirabrutinib synthesis |

| TBAC | Tetrabutylammonium chloride | 10h | 75 | Lower efficiency |

| TBAI | Tetrabutylammonium iodide | 12h | 70 | Lowest efficiency |

| Benzyl tributyl ammonium bromide | Benzyl tributyl ammonium bromide | 8h | 78 | Moderate efficiency |

| Table 3: SNAr Reaction Characteristics in Tirabrutinib Synthesis | ||

|---|---|---|

| Parameter | Description | Application in Tirabrutinib |

| Mechanism type | Addition-elimination | Two SNAr steps in synthesis |

| Rate-determining step | Nucleophile addition | Nucleophile addition to aromatic ring |

| Electron-withdrawing groups required | Ortho/para to leaving group | Nitro and other EWG present |

| Leaving group order | F > Cl > Br > I | Chloride as leaving group |

| Temperature dependence | Higher temperature increases rate | Controlled temperature conditions |

| Solvent effects | Polar aprotic solvents preferred | DMF and similar solvents used |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.

3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.

4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.

5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.

6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.